molecular formula C14H15Br2NO2S2 B11548750 2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl piperidine-1-carbodithioate

2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl piperidine-1-carbodithioate

Cat. No.: B11548750
M. Wt: 453.2 g/mol
InChI Key: NSYIYBLDWVSQNP-UHFFFAOYSA-N
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Description

2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl piperidine-1-carbodithioate is a complex organic compound that belongs to the class of dithiocarbamates This compound is characterized by the presence of a piperidine ring, a carbodithioate group, and a dibromo-substituted hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl piperidine-1-carbodithioate typically involves the following steps:

    Bromination: The starting material, 2-hydroxyacetophenone, is brominated using bromine in the presence of a suitable solvent to yield 3,5-dibromo-2-hydroxyacetophenone.

    Formation of the Piperidine Derivative: The dibromo compound is then reacted with piperidine in the presence of a base, such as sodium hydroxide, to form the piperidine derivative.

    Carbodithioate Formation: The final step involves the reaction of the piperidine derivative with carbon disulfide and a suitable alkylating agent, such as methyl iodide, to form the carbodithioate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl piperidine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl piperidine-1-carbodithioate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antioxidant and anti-inflammatory agent.

    Materials Science: The compound is used in the synthesis of polymers and materials with specific electronic properties.

    Biological Studies: It is studied for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: The compound is used as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl piperidine-1-carbodithioate involves its interaction with reactive oxygen species and free radicals. The compound acts as an antioxidant by stabilizing free radicals and preventing oxidative damage to biomolecules. The presence of the dibromo-substituted hydroxyphenyl moiety enhances its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichloro-2-hydroxyphenyl)-2-oxoethyl piperidine-1-carbodithioate
  • 2-(3,5-Diiodo-2-hydroxyphenyl)-2-oxoethyl piperidine-1-carbodithioate
  • 2-(3,5-Difluoro-2-hydroxyphenyl)-2-oxoethyl piperidine-1-carbodithioate

Uniqueness

2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl piperidine-1-carbodithioate is unique due to the presence of bromine atoms, which enhance its reactivity and stability. The dibromo-substituted hydroxyphenyl moiety provides better antioxidant properties compared to other halogen-substituted derivatives. This compound’s ability to stabilize free radicals and inhibit oxidative stress makes it a valuable candidate for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H15Br2NO2S2

Molecular Weight

453.2 g/mol

IUPAC Name

[2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] piperidine-1-carbodithioate

InChI

InChI=1S/C14H15Br2NO2S2/c15-9-6-10(13(19)11(16)7-9)12(18)8-21-14(20)17-4-2-1-3-5-17/h6-7,19H,1-5,8H2

InChI Key

NSYIYBLDWVSQNP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)SCC(=O)C2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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